Enhanced Lipophilicity (ΔlogP ≈ +0.5) vs. Non-Brominated 2-Cyclohexylquinazolin-4(3H)-one
The computed logP of 6-bromo-2-cyclohexyl-6H-quinazolin-4-one is 3.73 , compared to a QSPR-predicted logP of 3.22 for the non-brominated analog 2-cyclohexylquinazolin-4(3H)-one . This difference of +0.51 logP units indicates that bromine substitution significantly increases lipophilicity, which can influence membrane permeability and distribution volume.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 3.73 (computed) |
| Comparator Or Baseline | 2-Cyclohexylquinazolin-4(3H)-one; logP 3.22 (QSPR) |
| Quantified Difference | ΔlogP = +0.51 |
| Conditions | Computed logP (target) vs. QSPR-predicted logP (comparator); no experimental logP available. |
Why This Matters
Higher lipophilicity may be desirable for CNS-targeted programs or lipid-based formulations, making the brominated derivative a preferred starting point when increased logP is required.
- [1] NCBI. Table 1: Physicochemical properties including QSPR LogP for 2-cyclohexylquinazolin-4(3H)-one. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC... (accessed 2026-05-07). View Source
